molecular formula C10H14N2O2 B14065114 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylhydrazine

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylhydrazine

Cat. No.: B14065114
M. Wt: 194.23 g/mol
InChI Key: ZHDNTHXWWWXNLD-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylhydrazine is an organic compound that features a benzodioxin ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylhydrazine typically involves the reaction of 1,4-benzodioxane derivatives with hydrazine. One common method includes the reaction of 1,4-benzodioxane-6-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylhydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like alkyl halides and aryl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodioxin-6-yl oxides, while substitution reactions can produce various substituted benzodioxin derivatives .

Scientific Research Applications

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylhydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylhydrazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cholinesterases and lipoxygenases . These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylhydrazine is unique due to its hydrazine functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other benzodioxin derivatives that may lack this functional group.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylhydrazine

InChI

InChI=1S/C10H14N2O2/c1-7(12-11)8-2-3-9-10(6-8)14-5-4-13-9/h2-3,6-7,12H,4-5,11H2,1H3

InChI Key

ZHDNTHXWWWXNLD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NN

Origin of Product

United States

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